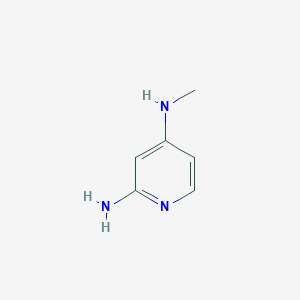

N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE

Description

Structure

3D Structure

Properties

IUPAC Name |

4-N-methylpyridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-8-5-2-3-9-6(7)4-5/h2-4H,1H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBWXOMZUGNOSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of N-(2-aminopyridin-4-yl)-N-methylamine

The following guide details the synthesis of N-(2-aminopyridin-4-yl)-N-methylamine (IUPAC: N4-methylpyridine-2,4-diamine), a critical intermediate in the development of kinase inhibitors and other heterocyclic pharmaceuticals.[1][2]

Executive Summary & Retrosynthetic Analysis

The target molecule, N-(2-aminopyridin-4-yl)-N-methylamine , features a pyridine core with distinct amine functionalities at the C2 and C4 positions.[1][2] The primary synthetic challenge lies in achieving regioselectivity —differentiating between the two electrophilic sites on the pyridine ring to install the methylamino and amino groups in the correct order.

Retrosynthetic Logic

The most robust strategy utilizes 2,4-dichloropyridine as the starting scaffold. The electronic disparity between the C2 and C4 positions dictates the reaction sequence:

-

C4-Selective Substitution : The C4 position in 2,4-dichloropyridine is kinetically more susceptible to nucleophilic attack by hard nucleophiles (like methylamine) due to the formation of a more stable para-quinoid Meisenheimer intermediate.

-

C2-Amination : The remaining C2-chloride, deactivated by the electron-donating C4-amine, requires forcing conditions (high temperature/pressure) or transition-metal catalysis (Buchwald-Hartwig) to install the final primary amine.[1][2]

Figure 1: Retrosynthetic disconnection showing the stepwise functionalization of the pyridine core.

Synthetic Route A: The Classical SNAr Approach

This route is preferred for scalability and cost-efficiency, utilizing standard reagents without expensive ligands.

Step 1: Regioselective Synthesis of 2-chloro-N-methylpyridin-4-amine

Principle : Nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyridine favors the C4 position.[1][2] Reagents : 2,4-Dichloropyridine (1.0 eq), Methylamine (33% in EtOH or 40% aq, 3.0 eq), Ethanol.

Protocol

-

Setup : Charge a reaction vessel with 2,4-dichloropyridine (10.0 g, 67.6 mmol) and ethanol (50 mL).

-

Addition : Cool the solution to 0°C. Add methylamine solution (33% in EtOH, 25 mL, ~200 mmol) dropwise over 20 minutes.

-

Reaction : Seal the vessel (or use a pressure tube) and heat to 80°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1][2]

-

Workup : Concentrate the mixture under reduced pressure to remove ethanol and excess methylamine.

-

Purification : Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3][4]

-

Purification Note: Recrystallize from Ethanol/Heptane or perform flash chromatography (Gradient: 10% -> 50% EtOAc in Hexane) to isolate the pure 2-chloro-4-(methylamino)pyridine .

-

Yield Expectation : 75–85%.[5]

Step 2: Amination of C2-Chloride (Copper-Catalyzed)

Principle : The C2-chloro group is deactivated by the C4-methylamino group.[1][2] High-temperature ammonolysis with a copper catalyst is required.[1][2]

Protocol

-

Setup : In a high-pressure steel autoclave (Parr reactor), place 2-chloro-4-(methylamino)pyridine (5.0 g, 35 mmol).

-

Reagents : Add aqueous ammonia (28-30%, 50 mL) and CuSO₄·5H₂O (0.87 g, 3.5 mmol, 10 mol%).

-

Reaction : Seal the autoclave and heat to 140–150°C for 12–16 hours. The internal pressure will rise significantly (15–20 bar).

-

Workup : Cool to room temperature. Carefully vent the ammonia.

-

Extraction : Transfer the blue aqueous mixture to a separatory funnel. Extract with n-Butanol or DCM/Isopropanol (3:1) (3 x 50 mL).

-

Purification : The crude product is often dark. Purify via column chromatography using a polar eluent (DCM:MeOH:NH₄OH, 90:9:1).

Yield Expectation : 60–70%.

Synthetic Route B: Palladium-Catalyzed (Buchwald-Hartwig)

This route is recommended for medicinal chemistry applications requiring high purity and milder conditions for the second step.[1][2]

Step 1: Same as Route A (Synthesis of Intermediate)

Step 2: Pd-Catalyzed Amination

Principle : Palladium catalysis allows the displacement of the deactivated C2-chloride under milder thermal conditions compared to the autoclave method.[1][2]

Reagents :

-

Ammonia Source: LiHMDS (Lithium hexamethyldisilazide) or Benzophenone Imine (followed by hydrolysis).

-

Catalyst: Pd₂(dba)₃ or Pd(OAc)₂.

-

Ligand: BINAP, Xantphos, or BrettPhos.

-

Solvent: 1,4-Dioxane or Toluene.[2]

Protocol (LiHMDS Method)

-

Inert Atmosphere : Flame-dry a Schlenk flask and purge with Argon/Nitrogen.

-

Loading : Add 2-chloro-4-(methylamino)pyridine (1.0 eq), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%). Dissolve in anhydrous 1,4-Dioxane .[2]

-

Base/Amine : Add LiHMDS (1.0 M in THF, 2.5 eq).

-

Reaction : Heat to 100°C for 4–8 hours.

-

Mechanism: The Pd(0) undergoes oxidative addition into the C2-Cl bond, followed by transmetallation with the silylamide and reductive elimination.

-

-

Deprotection : Cool to RT. Add 1N HCl (5 eq) and stir for 30 mins to cleave the silyl group. Neutralize with NaOH to pH 10.

-

Isolation : Extract with DCM/MeOH (9:1). Dry and concentrate.

Yield Expectation : 70–85%.[5]

Analytical Data & Characterization

| Property | Specification | Notes |

| Appearance | Off-white to pale yellow solid | Darkens on air exposure (oxidation).[1][2] |

| Molecular Weight | 123.16 g/mol | Formula: C₆H₉N₃ |

| MS (ESI+) | m/z = 124.1 [M+H]⁺ | Distinctive parent ion. |

| ¹H NMR (DMSO-d₆) | δ 7.60 (d, 1H, C6-H), 5.85 (dd, 1H, C5-H), 5.60 (d, 1H, C3-H), 5.45 (s, 2H, NH₂), 2.70 (d, 3H, CH₃) | C6-H is the most deshielded doublet. |

| Regioselectivity Check | NOESY | Correlation between N-Me protons and C3/C5 protons confirms C4 substitution.[1][2] |

Regioselectivity Verification Logic

To ensure the methylamine is at C4 and not C2:

-

C4-Substitution (Target) : The ¹H NMR pattern will show two doublets (C5, C6) and one singlet (C3) if resolution is high, or distinctive coupling constants. Critical check: The C3 proton (singlet-like) should show NOE with the methyl group.

-

C2-Substitution (Byproduct) : If methylamine attacked C2, the symmetry would be different, and the chemical shifts of the remaining protons would shift significantly due to the adjacent electronegative nitrogen.

Process Safety & Handling

Critical Hazards[2]

-

2,4-Dichloropyridine : Toxic by ingestion and skin contact. Potential sensitizer.

-

Methylamine : Volatile, flammable gas/liquid. Use in a well-ventilated fume hood.[1][2] Pressure buildup in sealed vessels is a major explosion hazard . Use blast shields.

-

High-Pressure Ammonolysis : The autoclave reaction generates high ammonia pressure (15+ bar) at 150°C. Ensure the reactor is rated for 200°C/50 bar. Do not open until fully cooled.

Waste Disposal[2]

-

Aqueous Copper Waste : The aqueous layer from Route A contains copper-ammonia complexes (toxic to aquatic life).[2] Treat with sulfide to precipitate copper or dispose of as hazardous heavy metal waste.

-

Palladium Waste : Scavenge Pd residues using thiol-functionalized silica (e.g., SiliaMetS® Thiol) before disposal.

Visual Workflow

Figure 2: Process flow diagram comparing the Classical (Method A) and Modern (Method B) synthetic routes.

References

-

Regioselectivity of 2,4-Dichloropyridine

- Title: Nucleophilic Substitutions of Nitroarenes and Pyridines.

- Source: Thieme Connect / Science of Synthesis.

- Context: Confirms C4-selectivity for nucleophilic attack by amines on 2,4-dichloropyridine.

-

General Synthesis of 2,4-Diaminopyridines

- Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines (Analogous Chemistry).

- Source: Journal of Organic Chemistry, 2015.

- Context: Discusses electronic factors governing regioselectivity in dihalo-heterocycles.

-

Copper-Catalyzed Amination (Goldberg/Ullmann)

- Title: Efficient synthesis of amino-pyridine derivatives by copper catalyzed amin

- Source: RSC Advances / ChemComm.

- Context: Protocol for converting 2-halopyridines to 2-aminopyridines using aqueous ammonia and copper.

-

Target Molecule Reference

- Title: Synthesis of N4-methylpyridine-2,4-diamine deriv

- Source: European P

- Context: Describes the use of 2-bromo-4-methylaminopyridine as a key intermediate, valid

Sources

- 1. EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 4. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 5. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

"CAS 1004-18-8 structure elucidation"

Technical Whitepaper: Structure Elucidation of CAS 1004-18-8 (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -Methylpyrimidine-2,4-diamine)[1][2]

Executive Summary & Compound Identity

CAS 1004-18-8 corresponds to

Precise structural elucidation is required to distinguish this specific regioisomer from its potential isomers, such as

Chemical Profile

| Property | Specification |

| IUPAC Name | |

| CAS Registry Number | 1004-18-8 |

| Molecular Formula | C |

| Molecular Weight | 124.15 g/mol |

| SMILES | CNc1ccnc(n1)N |

| Key Structural Features | Pyrimidine core, Primary amine (C2), Secondary methylamine (C4) |

Analytical Strategy: The "Triad of Evidence"

To ensure scientific integrity, we employ a "Triad of Evidence" approach. Each method validates a specific structural attribute, eliminating ambiguity.

-

High-Resolution Mass Spectrometry (HRMS): Confirms elemental composition (C

Hngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

1D NMR (

H, -

2D NMR (HMBC/NOESY): The Critical Step. Determines the regiochemistry of the methyl group (N4 vs. N2 position).

Analytical Workflow Diagram

Figure 1: Step-by-step structural elucidation workflow ensuring rigorous validation of the regioisomer.

Step-by-Step Elucidation

Step 1: Mass Spectrometry (Molecular Formula)[3]

The first step is to confirm the molecular mass and fragmentation pattern.

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode.[3][4]

-

Observed Ion: [M+H]

at -

Fragmentation Logic:

-

Loss of Methyl radical (

, -15 Da)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Ring cleavage characteristic of pyrimidines.

-

Step 2: H NMR Spectroscopy (Proton Assignment)

The

Solvent: DMSO-

| Chemical Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |

| 7.75 | Doublet ( | 1H | H-6 | Deshielded by adjacent ring nitrogens; typical for pyrimidine C6.[1] |

| 6.80 | Broad Singlet | 1H | N4-H | Exchangeable amide-like proton; couples to methyl.[1][2] |

| 5.90 | Broad Singlet | 2H | C2-NH | Primary amine protons; broad due to quadrupole relaxation. |

| 5.70 | Doublet ( | 1H | H-5 | Upfield due to resonance shielding from amino groups at C2/C4. |

| 2.80 | Doublet ( | 3H | N-CH | Methyl group coupled to the adjacent NH proton (splitting confirms secondary amine). |

Interpretation: The presence of two doublets (H5/H6) with a characteristic coupling constant (~5-6 Hz) confirms a 2,4-disubstituted pyrimidine ring.[1][2] If the methyl were on the ring carbon (e.g., 6-methyl), H5 would appear as a singlet or different splitting pattern.[2]

Step 3: C NMR Spectroscopy

Solvent: DMSO-

| Chemical Shift ( | Assignment | Note |

| 163.5 | C-2 | Guanidine-like carbon; most deshielded. |

| 162.0 | C-4 | Amidine-like carbon; attached to the methylamino group.[1] |

| 155.0 | C-6 | Aromatic CH adjacent to Nitrogen. |

| 95.5 | C-5 | Aromatic CH; shielded by electron donation from amines.[2] |

| 28.5 | N-CH | Typical aliphatic N-methyl shift.[1] |

Step 4: 2D HMBC (The Definitive Proof)

Distinguishing

-

Hypothesis: If the methyl is at N4, the methyl protons (

2.80) will show a strong 3-bond correlation (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> 95.5).[1] -

Observation:

-

Cross-peak 1: Methyl protons

C-4 (Strong).[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Cross-peak 2: H-5 protons

C-4 (Strong).[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Cross-peak 3: H-6 protons

C-2 and C-4.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-

Connectivity Diagram (HMBC correlations)

Figure 2: HMBC Correlation network. The key validation is the correlation of the Methyl group to the same carbon (C4) that couples to H5.

Synthesis & Quality Control

Understanding the synthesis pathway reinforces the structural assignment. The regioselectivity of nucleophilic aromatic substitution (S

Synthesis Route:

-

Starting Material: 2,4-Dichloropyrimidine or 4-Chloro-2-aminopyrimidine.[1][2]

-

Reagent: Methylamine (nucleophile).

-

Mechanism: The C-4 position is more electrophilic than C-2.[1][2] Reaction with methylamine preferentially yields the

-methyl derivative.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Reaction:

[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">

Impurity Profile (HPLC):

-

Main Peak:

-Methylpyrimidine-2,4-diamine (RT ~ 3.5 min, C18 column).[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Potential Impurity:

-Dimethylpyrimidine-2,4-diamine (over-methylation) or unreacted starting material.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

References

-

Pharmaffiliates. (n.d.). CAS No: 1004-18-8 | N4-Methylpyrimidine-2,4-diamine.[1][2][5][6] Retrieved February 20, 2026, from [Link][2]

-

Chen, H., et al. (2020).[7] Radiolabeled 6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine (TH287): A Potential Radiotracer. International Journal of Molecular Sciences, 21(22), 8860.[7][8] (Provides comparative NMR data for N4-methylpyrimidine derivatives). Retrieved from [Link][2]

-

Vadla, P., et al. (2025). Identification and assessment of novel degradants in pazopanib hydrochloride. Taylor & Francis. (Identifies N4-methylpyrimidine moiety in degradation products). Retrieved from [Link]

Sources

- 1. WO2009010794A1 - 2,4-diamino-pyrimidine derivatives - Google Patents [patents.google.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. tandfonline.com [tandfonline.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Radiolabeled 6-(2, 3-Dichlorophenyl)-N4-methylpyrimidine-2, 4-diamine (TH287): A Potential Radiotracer for Measuring and Imaging MTH1 | MDPI [mdpi.com]

- 8. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

The Diverse Biological Activities of Substituted Aminopyridines: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Potential of the Aminopyridine Scaffold

The pyridine ring, a foundational scaffold in medicinal chemistry, continues to yield compounds of profound therapeutic relevance. Among its myriad derivatives, substituted aminopyridines have emerged as a particularly versatile class, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of these activities, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the chemical space of substituted aminopyridines and unlock their full therapeutic potential. We will delve into the antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties of these compounds, examining their mechanisms of action, structure-activity relationships, and the practical experimental methodologies required for their evaluation.

I. The Antimicrobial Potential of Substituted Aminopyridines

The rise of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent and broad-spectrum activity. Substituted aminopyridines have shown considerable promise in this arena, with various derivatives exhibiting significant efficacy against a range of bacterial and fungal pathogens.

Mechanism of Action: Disrupting the Microbial Fortress

The antimicrobial action of substituted aminopyridines is often multifaceted. While the precise mechanisms can vary depending on the substitution pattern, a common theme involves the disruption of essential cellular processes in microorganisms. Some derivatives have been shown to interfere with DNA synthesis and repair mechanisms, crucial for bacterial replication. Others target key enzymes involved in metabolic pathways unique to the pathogen, leading to a cidal or static effect. The ability of the aminopyridine scaffold to engage in hydrogen bonding and other non-covalent interactions allows for specific binding to microbial protein targets.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of aminopyridine derivatives is intricately linked to the nature and position of their substituents. Key SAR observations include:

-

Lipophilicity: A balanced lipophilicity is often crucial for effective cell wall penetration. The introduction of hydrophobic groups can enhance activity up to a certain point, beyond which decreased solubility may become a limiting factor.

-

Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the pyridine ring can modulate the pKa of the amino group and the overall electron density of the molecule, influencing its interaction with biological targets.

-

Steric Factors: The size and shape of substituents can dictate the binding affinity to the active sites of microbial enzymes.

Quantitative Analysis of Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected substituted aminopyridine derivatives against various bacterial strains, providing a quantitative measure of their antimicrobial efficacy.[1][2][3][4]

| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Reference |

| 2c | 2-amino-3-cyano-4-(cyclohexylamino)pyridine | Staphylococcus aureus | 39 | [2][3][4] |

| 2c | 2-amino-3-cyano-4-(cyclohexylamino)pyridine | Bacillus subtilis | 39 | [2][3][4] |

| 2c | 2-amino-3-cyano-4-(cyclohexylamino)pyridine | Bacillus cereus | 78 | [2] |

| 2c | 2-amino-3-cyano-4-(cyclohexylamino)pyridine | Enterococcus faecalis | 78 | [2] |

| 2c | 2-amino-3-cyano-4-(cyclohexylamino)pyridine | Micrococcus luteus | 78 | [2] |

| 2c | 2-amino-3-cyano-4-(cyclohexylamino)pyridine | Listeria monocytogenes | 156 | [2] |

Experimental Protocols for Antimicrobial Activity Assessment

Caption: Workflow for assessing the antimicrobial activity of substituted aminopyridines.

This method provides a qualitative assessment of antimicrobial susceptibility.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

-

Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Disk Application: Aseptically apply paper disks impregnated with a known concentration of the substituted aminopyridine onto the agar surface.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

Result Interpretation: Measure the diameter of the zone of inhibition around each disk. The size of the zone indicates the susceptibility of the bacterium to the compound.

This method provides a quantitative measure of antimicrobial activity.

-

Compound Dilution: Perform serial dilutions of the substituted aminopyridine in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculum Preparation: Prepare a bacterial suspension and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

II. Anticancer Activity of Substituted Aminopyridines

The quest for more effective and selective anticancer agents is a cornerstone of modern drug discovery. Substituted aminopyridines have demonstrated significant potential in this area, with numerous derivatives exhibiting potent cytotoxic and antiproliferative effects against a variety of cancer cell lines.

Mechanism of Action: Targeting the Hallmarks of Cancer

Substituted aminopyridines exert their anticancer effects through diverse mechanisms that often target the fundamental processes of cancer cell growth and survival. These include:

-

Cell Cycle Arrest: Many aminopyridine derivatives have been shown to induce cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from progressing through mitosis.[5]

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through the activation of intrinsic and extrinsic apoptotic pathways. This often involves the modulation of key regulatory proteins such as Bcl-2 family members and caspases.

-

Inhibition of Kinases: The aminopyridine scaffold serves as a privileged structure for the design of kinase inhibitors. Specific derivatives have been developed to target kinases that are aberrantly activated in cancer, such as receptor tyrosine kinases (e.g., VEGFR) and downstream signaling molecules.

-

DNA Damage and Repair Inhibition: Some aminopyridines can intercalate into DNA or inhibit enzymes involved in DNA replication and repair, leading to catastrophic DNA damage and cell death.[6]

Signaling Pathways in Aminopyridine-Induced Apoptosis

Caption: Simplified intrinsic apoptotic pathway induced by substituted aminopyridines.

Quantitative Analysis of Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for selected substituted aminopyridine derivatives against various cancer cell lines, providing a quantitative measure of their cytotoxic potency.[6][7][8][9][10][11][12]

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| S3c | 2-aminopyridine derivative | A2780 (Ovarian) | 15.57 | [6] |

| S3c | 2-aminopyridine derivative | A2780CISR (Cisplatin-resistant Ovarian) | 11.52 | [6] |

| S5b | 2-aminopyridine derivative | A2780CISR (Cisplatin-resistant Ovarian) | 14.32 | [6] |

| S6c | 2-aminopyridine derivative | A2780CISR (Cisplatin-resistant Ovarian) | 15.41 | [6] |

| 4a | N-protected amino acid derivative of 2-aminopyridine | HCT 116 (Colorectal) | 3.7-8.1 | [8][9] |

| 4b | N-protected amino acid derivative of 2-aminopyridine | HCT 116 (Colorectal) | 3.7-8.1 | [8][9] |

| 4c | N-protected amino acid derivative of 2-aminopyridine | HT29 (Colorectal) | 3.27-7.7 | [9] |

| 4d | N-protected amino acid derivative of 2-aminopyridine | HT29 (Colorectal) | 3.27-7.7 | [9] |

| 5e | Imidazole-pyridine hybrid | BT474 (Breast) | 39.19 (24h) | [10] |

| 9 | Tetracyclic imidazo[4,5-b]pyridine derivative | HCT116 (Colorectal) | 0.3 - 0.9 | [12] |

Experimental Protocols for Anticancer Activity Assessment

Caption: Workflow for evaluating the in vitro anticancer activity of substituted aminopyridines.

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the substituted aminopyridine and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Troubleshooting the MTT Assay:

-

Low Absorbance Readings: This may be due to low cell density or insufficient incubation time with the MTT reagent. Optimize cell seeding density and incubation times for each cell line.[13][14][15]

-

High Background: This can be caused by microbial contamination or interference from the test compound itself. Ensure aseptic techniques and run a compound-only control to check for interference.[13]

-

Incomplete Solubilization: Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient time for solubilization.

III. Anti-inflammatory Properties of Substituted Aminopyridines

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Substituted aminopyridines have demonstrated promising anti-inflammatory effects in various preclinical models.

Mechanism of Action: Quelling the Inflammatory Cascade

The anti-inflammatory activity of aminopyridine derivatives is often attributed to their ability to modulate the production and signaling of pro-inflammatory mediators. Key mechanisms include:

-

Inhibition of Pro-inflammatory Cytokines: Certain aminopyridines can suppress the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

-

Modulation of Inflammatory Enzymes: Some derivatives have been shown to inhibit the activity of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX).[16]

-

Regulation of Signaling Pathways: Aminopyridines can interfere with intracellular signaling pathways that are crucial for the inflammatory response, such as the NF-κB pathway.

Quantitative Analysis of Anti-inflammatory Activity

The following table provides IC50 values for the inhibition of inflammatory mediators by selected aminopyridine derivatives.

| Compound ID | Assay | Target | IC50 (µM) | Reference |

| Cu-4AP-Br | 5-Lipoxygenase (5-LOX) Inhibition | 5-LOX | High Activity (IP = 54.2 ± 2.08%) | [16] |

| 7a | NO Production Inhibition (RAW 264.7) | iNOS | 76.6 | [17] |

| 9d | NO Production Inhibition (RAW 264.7) | iNOS | 88.7 | [17] |

| 2b | Human RBC Hemolysis | - | 18.41 ± 0.13 | [18] |

| 2e | Human RBC Hemolysis | - | 14.06 ± 0.15 | [18] |

Experimental Protocol for Anti-inflammatory Activity Assessment

This is a widely used in vivo model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.

-

Compound Administration: Administer the substituted aminopyridine derivative orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).[1][13][19][20][21][22][23]

-

Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.[1][13][19][20][21][22][23]

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[1][13][19][20][21][22][23]

-

Data Analysis: Calculate the percentage inhibition of paw edema for each treatment group compared to the vehicle control group.

IV. Neuroprotective Effects of Substituted Aminopyridines

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and nerve injuries represent significant unmet medical needs. Substituted aminopyridines, particularly 4-aminopyridine and its derivatives, have shown considerable promise as neuroprotective and neurorestorative agents.

Mechanism of Action: Preserving and Restoring Neuronal Function

The neuroprotective effects of aminopyridines are primarily attributed to their ability to modulate ion channel function and influence key signaling pathways involved in neuronal survival and regeneration.

-

Potassium Channel Blockade: 4-Aminopyridine is a well-known blocker of voltage-gated potassium channels. In demyelinated axons, this blockade prolongs the action potential, restoring nerve impulse conduction.[24][25]

-

Modulation of Neurotransmitter Release: By altering ion channel function, aminopyridines can influence the release of neurotransmitters, which can have downstream effects on neuronal signaling and survival.

-

Anti-apoptotic and Anti-oxidative Stress Effects: Some aminopyridine derivatives have been shown to protect neurons from apoptosis and oxidative stress, two key pathological processes in neurodegenerative diseases.[11]

-

Promotion of Neurite Outgrowth: Certain derivatives can promote the growth of neurites, the projections from neurons that form synaptic connections, which is crucial for neuronal repair and plasticity.

Neuroprotective Signaling Pathways

Caption: Proposed mechanism of neuroprotection by 4-aminopyridine derivatives.

Experimental Protocol for Neuroprotective Activity Assessment

This in vitro assay assesses the ability of a compound to promote the growth of neuronal processes.

-

Primary Neuron Culture: Isolate and culture primary neurons (e.g., from the hippocampus or cortex of embryonic rodents) on a suitable substrate.

-

Compound Treatment: Treat the cultured neurons with various concentrations of the substituted aminopyridine derivative. Include a vehicle control and a positive control (e.g., a known neurotrophic factor).

-

Incubation: Incubate the cultures for a period sufficient to allow for neurite extension (e.g., 48-72 hours).

-

Immunostaining: Fix the cells and perform immunofluorescence staining for a neuronal marker (e.g., β-III tubulin) to visualize the neurons and their neurites.

-

Image Acquisition and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Use image analysis software to quantify neurite length, branching, and number.[26][27][28][29][30]

-

Data Analysis: Compare the neurite outgrowth parameters in the treated groups to the control groups to determine the neuro-promoting effects of the compound.

V. Synthesis of Substituted Aminopyridines

A variety of synthetic routes are available for the preparation of substituted aminopyridines, allowing for the generation of diverse chemical libraries for biological screening.

General Synthetic Strategies

-

Nucleophilic Aromatic Substitution: A common method involves the reaction of a halopyridine with an amine. This reaction can be facilitated by high temperatures, pressure, or the use of a catalyst (e.g., palladium or copper).

-

Chichibabin Amination: This classic reaction involves the direct amination of pyridine using sodium amide.

-

Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to synthesize highly substituted aminopyridines in a single step from simple starting materials.[2]

Example Synthetic Workflow: Multicomponent Synthesis

Caption: A multicomponent reaction for the synthesis of substituted 2-aminopyridines.[2]

VI. Conclusion and Future Directions

Substituted aminopyridines represent a rich and versatile scaffold for the development of novel therapeutics. Their diverse biological activities, spanning from antimicrobial to neuroprotective effects, underscore their immense potential in addressing a wide range of diseases. The continued exploration of their structure-activity relationships, coupled with the development of efficient synthetic methodologies, will undoubtedly lead to the discovery of new and improved drug candidates. As our understanding of the molecular targets and signaling pathways modulated by these compounds deepens, so too will our ability to design more potent, selective, and safer aminopyridine-based medicines.

VII. References

-

Kibou, Z., et al. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Academia.edu. [Link]

-

Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

-

Naz, S., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Journal of Biomolecular Structure and Dynamics, 39(10), 3569-3582. [Link]

-

Dietrich, M., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology: Neuroimmunology & Neuroinflammation, 8(2), e976. [Link]

-

Dietrich, M., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology: Neuroimmunology & Neuroinflammation, 8(2), e976. [Link]

-

Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

-

Sartorius. (n.d.). Neurite Outgrowth and Cell Health Analysis Protocol. [Link]

-

del Pino, J., et al. (2015). Neuroprotective or neurotoxic effects of 4-aminopyridine mediated by KChIP1 regulation through adjustment of Kv 4.3 potassium channels expression and GABA-mediated transmission in primary hippocampal cells. Toxicology, 333, 125-133. [Link]

-

Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]

-

Adli, A. (2013). Can someone advise on MTT assay blank and controls? ResearchGate. [Link]

-

Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

-

Ramirez-Prada, J., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3290. [Link]

-

Evotec. (n.d.). Neurite Outgrowth Assay. [Link]

-

ResearchGate. (n.d.). Pyridine derivatives 46a–50 reported as anti-inflammatory agents. [Link]

-

Molecular Devices. (n.d.). Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay. [Link]

-

Santofimia-Castaño, P., et al. (2022). Aminopyridine analogs selectively target metastatic pancreatic cancer. Oncogene, 41(3), 359-371. [Link]

-

Quartzy. (2017). Cell viability assays: MTT assay application and protocol. [Link]

-

Naz, S., et al. (2025). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. ResearchGate. [Link]

-

ResearchGate. (n.d.). Table showing the structures and IC50 values for Cx50 inhibition for.... [Link]

-

ResearchGate. (n.d.). Anti-inflammatory analysis in terms of IC 50 values of the prepared compounds. [Link]

-

ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. [Link]

-

Naz, S., et al. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(13), 2493-2503. [Link]

-

Naz, S., et al. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(13), 2493-2503. [Link]

-

Naz, S., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Journal of Biomolecular Structure and Dynamics, 39(10), 3569-3582. [Link]

-

Ramirez-Prada, J., et al. (2024). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Frontiers in Chemistry, 12, 1374567. [Link]

-

ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. [Link]

-

Strupp, M., et al. (2013). Aminopyridines for the treatment of neurologic disorders. Neurology, 80(23), 2141-2148. [Link]

-

Ghorbani-Vaghei, R., et al. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports, 15(1), 2345. [Link]

-

Mo, H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7040-7049. [Link]

-

Naujock, M., et al. (2016). 4-Aminopyridine Induced Activity Rescues Hypoexcitable Motor Neurons from Amyotrophic Lateral Sclerosis Patient-Derived Induced Pluripotent Stem Cells. Stem Cells, 34(6), 1563-1575. [Link]

-

FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

Charles River. (n.d.). Carrageenan-Induced Paw Edema Model. [Link]

-

Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]

-

Al-Harrasi, A., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 24(17), 3186. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. [Link]

-

Ahmadian-Attari, M. M., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 47(3), 294-298. [Link]

-

Dietrich, M., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology: Neuroimmunology & Neuroinflammation, 8(2), e976. [Link]

-

van der Salm, S. M., et al. (2005). Quantitative assessment of sustained-release 4-aminopyridine for symptomatic treatment of multiple sclerosis. Multiple Sclerosis Journal, 11(3), 322-327. [Link]

-

Tseng, K. C., et al. (2022). Acute Axon Damage and Demyelination are Mitigated by 4-Aminopyridine (4-AP) Therapy after Experimental Traumatic Brain Injury. bioRxiv. [Link]

-

ResearchGate. (n.d.). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages. [Link]

-

Georgieva, M., et al. (2021). Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice-a behavioral and immunohistochemical study. Amino Acids, 53(8), 1279-1286. [Link]

Sources

- 1. (PDF) Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [academia.edu]

- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. eurekaselect.com [eurekaselect.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. fulir.irb.hr [fulir.irb.hr]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. blog.quartzy.com [blog.quartzy.com]

- 15. atcc.org [atcc.org]

- 16. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. inotiv.com [inotiv.com]

- 20. criver.com [criver.com]

- 21. mdpi.com [mdpi.com]

- 22. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. neurology.org [neurology.org]

- 25. Aminopyridines for the treatment of neurologic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 26. sartorius.com [sartorius.com]

- 27. evotec.com [evotec.com]

- 28. Neurotoxicity & Neuronal Development Assessment with iPSC Neurite Outgrowth Assay [moleculardevices.com]

- 29. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - TW [thermofisher.com]

- 30. 神经突生长试验 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction

N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE, also identified by its IUPAC name N4-methylpyridine-2,4-diamine and CAS Number 155617-64-4, is a substituted pyridine derivative.[1] The solubility of such compounds is a critical physicochemical parameter, profoundly influencing their utility in a multitude of research and development applications, particularly in medicinal chemistry and materials science. In drug discovery, for instance, solubility directly impacts bioavailability, formulation, and the overall viability of a compound as a therapeutic candidate. This guide provides a comprehensive analysis of the theoretical and practical aspects of determining the solubility of N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE in organic solvents, designed for researchers, scientists, and drug development professionals.

Section 1: Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.[2][3] To predict the solubility of N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE, a thorough analysis of its molecular structure is paramount.

1.1 Molecular Structure and Polarity Analysis

The structure of N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE incorporates several key functional groups that dictate its overall polarity and hydrogen bonding capacity:

-

Pyridine Ring: The pyridine ring is aromatic and contains an electronegative nitrogen atom, which creates a dipole moment, rendering the ring polar.[4][5]

-

Amino Groups (-NH2 and -NHCH3): The presence of both a primary and a secondary amine group introduces significant polarity. The nitrogen atoms have lone pairs of electrons, and the N-H protons are available for hydrogen bonding. These groups are strong hydrogen bond donors and acceptors.

-

Methyl Group (-CH3): The methyl group is a nonpolar, hydrophobic moiety.

Collectively, the polar pyridine ring and the two amine groups dominate the molecule's character, making N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE a distinctly polar compound with a strong capacity for forming hydrogen bonds.

1.2 Predicted Solubility Profile

Based on the "like dissolves like" principle, the following solubility patterns can be predicted:

-

High Solubility in Polar Protic Solvents: Solvents like ethanol, methanol, and water are capable of hydrogen bonding. The amine groups of the target molecule can readily form hydrogen bonds with these solvents, leading to a high degree of solubility.

-

Good Solubility in Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetone do not have hydrogen bond-donating capabilities but are highly polar. Strong dipole-dipole interactions between the solvent and the polar regions of N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE are expected to result in good solubility. DMSO, in particular, is an excellent solvent for a wide range of organic compounds.[6]

-

Low to Negligible Solubility in Nonpolar Solvents: Nonpolar solvents like hexane, toluene, and diethyl ether lack the polarity required to overcome the strong intermolecular forces (hydrogen bonds and dipole-dipole interactions) between the molecules of the polar solute. Consequently, N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE is predicted to have very poor solubility in these solvents.

The following diagram illustrates the relationship between molecular polarity and expected solubility.

Section 2: Experimental Determination of Solubility

While theoretical predictions are valuable, empirical measurement is essential for obtaining accurate quantitative data. The "shake-flask" method is a gold-standard technique for determining thermodynamic equilibrium solubility.[6]

2.1 Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess amount of the solid compound with the solvent of choice over a defined period at a constant temperature.

Materials and Equipment:

-

N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE (solid)

-

Selected organic solvents (high purity)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Protocol:

-

Preparation: Add an excess amount of solid N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE to a series of vials. The excess solid is crucial to ensure a saturated solution is achieved.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Centrifugation can be used to expedite this step.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution). Immediately filter the aliquot using a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

The following flowchart outlines the experimental workflow for the shake-flask method.

Section 3: Summary of Solubility Data

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding between solute's amine groups and solvent's hydroxyl groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to High | Favorable dipole-dipole interactions. DMSO is expected to be an excellent solvent. |

| Nonpolar | Hexane, Toluene | Low to Insoluble | Significant mismatch in polarity; weak intermolecular forces. |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM has a moderate dipole moment and can interact with the polar solute. |

Section 4: Factors Influencing Solubility Measurements

Several factors can affect the outcome of solubility experiments, and their control is crucial for obtaining reliable and reproducible data.

-

Temperature: Solubility is temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. It is essential to perform and report experiments at a specified and controlled temperature.

-

pH: While this guide focuses on organic solvents, if aqueous solutions are ever considered, pH will be a critical factor. The amine groups of the compound are basic and will be protonated at low pH, significantly increasing aqueous solubility.[7]

-

Purity: The purity of both the solute and the solvent can impact solubility. Impurities can either increase or decrease the measured solubility.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. It is important to characterize the solid form used in the experiments.

Conclusion

N-(2-AMINOPYRIDIN-4-YL)-N-METHYLAMINE is a polar molecule with a high capacity for hydrogen bonding. Theoretical analysis strongly suggests that it will be highly soluble in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO), with limited solubility in nonpolar organic solvents. For drug development and other research applications requiring precise solubility data, experimental determination is non-negotiable. The shake-flask method provides a robust and reliable means to quantify the equilibrium solubility. Careful control over experimental variables such as temperature, purity, and solid form is essential for generating accurate and meaningful data.

References

- Vertex AI Search. (2022).

- J&W Pharmlab. N-(2-Aminopyridin-4-yl)-N-methylamine - CAS:1004-18-8.

- Solubility of Things. Pyridine - Solubility of Things.

- Kirk-Othmer Encyclopedia of Chemical Technology. (2000).

- University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds.

- National Center for Biotechnology Information. Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.

- Chemicea. N-4-Methyl-2,4-pyridinediamine | CAS No - Chemicea.

- Quora. (2018). Are amines soluble in organic solvents?.

Sources

- 1. N-4-Methyl-2,4-pyridinediamine | CAS No- 155617-64-4 | NA [chemicea.com]

- 2. chem.ws [chem.ws]

- 3. quora.com [quora.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. softbeam.net:8080 [softbeam.net:8080]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2-aminopyridin-4-yl)-N-methylamine as a Pivotal Starting Material in Modern Synthesis

Introduction: The Strategic Value of a Diaminopyridine Scaffold

In the landscape of medicinal chemistry and materials science, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. N-(2-aminopyridin-4-yl)-N-methylamine (CAS No. 1004-18-8) has emerged as a highly strategic building block, prized for its inherent structural features that offer a gateway to a diverse range of complex molecular architectures.[1] The aminopyridine core is a privileged scaffold, appearing in numerous FDA-approved drugs and biologically active compounds, owing to its ability to engage in key hydrogen bonding interactions with biological targets like enzymes and receptors.[2]

This guide provides an in-depth analysis of N-(2-aminopyridin-4-yl)-N-methylamine, moving beyond a simple catalog of reactions to explore the causality behind its synthetic applications. We will dissect its reactivity, provide field-proven protocols, and illustrate its role in the synthesis of high-value compounds, particularly kinase inhibitors for oncological applications.[3][4]

Physicochemical Properties & Safe Handling

A thorough understanding of a reagent's properties is fundamental to its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of N-(2-aminopyridin-4-yl)-N-methylamine

| Property | Value | Source |

| CAS Number | 1004-18-8 | [5] |

| Molecular Formula | C₆H₉N₃ | [5] (Corrected from C5H8N4) |

| Molecular Weight | 123.16 g/mol | (Calculated) |

| Melting Point | 54 - 58 °C | |

| Boiling Point | 204 - 210 °C | |

| Appearance | Solid |

Reactivity and Stability Profile

N-(2-aminopyridin-4-yl)-N-methylamine is a stable solid under recommended storage conditions but is noted to be air-sensitive.[6] The primary hazard associated with this compound is its toxicity; it is classified as toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage. It forms explosive mixtures with air upon intense heating.

Critical Safety & Handling Protocols

Due to its hazardous nature, strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical safety goggles or a face shield.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7] Keep away from open flames, hot surfaces, and sources of ignition.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[6][7] The storage area should be locked or accessible only to authorized personnel.

-

First Aid: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water/shower. For eye contact, rinse with plenty of water and seek immediate medical attention. If swallowed, give water to drink (two glasses at most) and seek immediate medical advice.

The Synthetic Chemist's Perspective: Exploiting Differential Reactivity

The synthetic utility of N-(2-aminopyridin-4-yl)-N-methylamine stems from the two distinct nucleophilic centers: the primary amine at the C2 position and the secondary methylamine at the C4 position. This electronic and steric differentiation allows for selective functionalization, a cornerstone of efficient molecular construction.

Caption: Reactivity sites of N-(2-aminopyridin-4-yl)-N-methylamine.

The C2 primary amine is generally more nucleophilic and sterically accessible, making it the preferred site for reactions like acylation and sulfonylation under standard conditions. This selectivity is crucial in multi-step syntheses, as it often obviates the need for protecting group strategies, thereby improving step economy.

Core Application in Kinase Inhibitor Synthesis

A significant application of this starting material is in the development of kinase inhibitors, particularly for targets like B-Raf, which are implicated in various cancers.[4] The 2-aminopyridine moiety serves as an effective "hinge-binder," forming critical hydrogen bonds with the kinase's ATP-binding site.

Synthetic Workflow: From Building Block to B-Raf Inhibitor Scaffold

The following workflow illustrates a common synthetic route where the C2-amine is first functionalized via amide bond formation.

Caption: General workflow for synthesizing kinase inhibitors.

Field-Proven Experimental Protocol: Selective N-Acylation

This protocol details the selective acylation at the C2-amino position, a foundational step in many drug discovery programs.[4]

Objective: To synthesize N-(4-(methylamino)pyridin-2-yl)benzamide.

Materials and Reagents:

-

N-(2-aminopyridin-4-yl)-N-methylamine (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Pyridine (dried, 2.0 eq)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve N-(2-aminopyridin-4-yl)-N-methylamine (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the acylation and minimize potential side reactions, such as di-acylation or reaction at the less reactive C4-amine.

-

Reagent Addition: Add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred reaction mixture over 20-30 minutes. The slow addition rate is essential for maintaining temperature control and ensuring high selectivity.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). The basic wash neutralizes excess acid and removes the pyridinium hydrochloride salt.

-

Purification (Aqueous Wash): Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification (Chromatography): Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20% to 50% ethyl acetate in hexane) to isolate the pure N-(4-(methylamino)pyridin-2-yl)benzamide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

N-(2-aminopyridin-4-yl)-N-methylamine is more than just a chemical reagent; it is a versatile platform for innovation in drug discovery and materials science. Its differentiated nucleophilic centers provide a handle for selective and predictable functionalization, enabling chemists to build molecular complexity with precision and efficiency. The protocols and insights provided herein demonstrate its robust utility, particularly in the synthesis of targeted therapeutics like kinase inhibitors. As the demand for novel, structurally complex small molecules continues to grow, the strategic application of such well-defined building blocks will remain paramount to advancing the frontiers of chemical synthesis.

References

-

ResearchGate. (A–C) General synthetic routes of 2-aminopyridine derivatives. [Link]

-

ChemRxiv. Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. [Link]

-

PMC. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]

-

LobaChemie. 2-AMINO 4-METHYLPYRIDINE For Synthesis. [Link]

-

Molport. N-(2-aminophenyl)-4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzamide. [Link]

-

PMC. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. [Link]

-

Royal Society of Chemistry. Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. [Link]

-

PubChem. (2-Aminopyridin-4-yl)methanol. [Link]

-

GalChimia. Easy Access to 2-Aminopyridines. [Link]

- Google Patents.

-

PMC. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]

-

PMC. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

-

ResearchGate. Design and synthesis of N-(4-aminopyridin-2-yl)amides as B-RafV600E inhibitors. [Link]

-

PubMed. Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900). [Link]

-

PubChem. 2-Amino-4-methylpyridine. [Link]

-

PubMed. Design and synthesis of N-(4-aminopyridin-2-yl)amides as B-Raf(V600E) inhibitors. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of N-(4-aminopyridin-2-yl)amides as B-Raf(V600E) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jwpharmlab.com [jwpharmlab.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Physicochemical Properties of N4-methyl-pyridine-2,4-diamine

Introduction: The Strategic Imperative of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery, the adage "fail fast, fail cheap" has become a guiding principle. A significant contributor to late-stage clinical failures is suboptimal pharmacokinetic and pharmacodynamic profiles, which are intrinsically linked to the fundamental physicochemical properties of a drug candidate. Therefore, a comprehensive understanding of these properties at the earliest stages of research is not merely a data-gathering exercise; it is a strategic imperative that informs rational drug design and de-risks the development pipeline. The pyridine scaffold, a privileged structure in medicinal chemistry, is present in numerous FDA-approved drugs, valued for its ability to engage in a variety of non-covalent interactions with biological targets and enhance metabolic stability.[1][2][3] The introduction of amino and methyl groups, as in the case of N4-methyl-pyridine-2,4-diamine, further modulates these properties, making a detailed physicochemical characterization essential.

This technical guide provides an in-depth analysis of the core physicochemical properties of N4-methyl-pyridine-2,4-diamine. Beyond a mere presentation of data, this document, written from the perspective of a Senior Application Scientist, aims to elucidate the "why" behind the "how" of experimental determination and to contextualize these properties within the broader framework of drug development. For the intended audience of researchers, scientists, and drug development professionals, this guide will serve as a practical resource for understanding, measuring, and applying the physicochemical characteristics of this and similar molecules.

Core Physicochemical Properties of N4-methyl-pyridine-2,4-diamine: A Synopsis

A summary of the key physicochemical properties of N4-methyl-pyridine-2,4-diamine is presented below. It is important to note that while some data for this specific molecule may be limited in the public domain, the values presented here are a combination of available data for closely related analogs and computationally predicted values, which serve as a reliable starting point for experimental design.

| Property | Predicted/Analog-Derived Value | Implication in Drug Discovery |

| Molecular Formula | C6H9N3 | Fundamental for all subsequent calculations. |

| Molecular Weight | 123.16 g/mol | Influences diffusion and transport across membranes.[4] |

| pKa | Estimated ~6.5-7.5 and ~2.5-3.5 | Governs ionization state, impacting solubility, permeability, and receptor binding. |

| LogP | Estimated 0.2 - 0.8 | A measure of lipophilicity, crucial for membrane permeability and metabolic stability.[4] |

| Aqueous Solubility | Predicted to be moderate | Affects oral bioavailability and formulation development. |

| Melting Point | Not available | Important for pre-formulation and solid-state characterization. |

Ionization Constant (pKa): The Linchpin of Physiological Behavior

The ionization constant, or pKa, is arguably one of the most critical physicochemical parameters, as it dictates the charge state of a molecule at a given pH. For a molecule like N4-methyl-pyridine-2,4-diamine with multiple basic nitrogen atoms, understanding its protonation states is paramount. The pyridine ring nitrogen and the two exocyclic amino groups are all potential sites of protonation. Based on analogs such as 4-methylpyridine (pKa of the conjugate acid ~5.98) and various diaminopyrimidines, we can anticipate at least two pKa values for N4-methyl-pyridine-2,4-diamine.[5] The pyridine nitrogen is expected to have a pKa in the range of 6.5-7.5, while the more basic exocyclic amino group will have a lower pKa.

Experimental Determination of pKa: A Potentiometric Titration Workflow

Potentiometric titration remains a robust and widely used method for pKa determination due to its simplicity and accuracy.[6][7]

Principle: This method involves the gradual addition of an acid or base to a solution of the compound and monitoring the resulting change in pH. The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which the compound is 50% ionized.[6][8]

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10 to ensure accurate measurements.[8]

-

Sample Preparation: Prepare a 1 mM solution of N4-methyl-pyridine-2,4-diamine in a suitable solvent system. For sparingly soluble compounds, a co-solvent system may be necessary.[7][8]

-

Ionic Strength Adjustment: Maintain a constant ionic strength throughout the titration by adding a background electrolyte, such as 0.15 M KCl.[8]

-

Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[8]

-

Titration: Titrate the sample solution with a standardized solution of 0.1 M HCl. Record the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value is determined from the midpoint of the buffer region on the titration curve.[6][8]

Causality Behind Experimental Choices:

-

Constant Ionic Strength: Maintaining a constant ionic strength minimizes changes in the activity coefficients of the ions, leading to a more accurate pKa determination.

-

Nitrogen Purge: The removal of dissolved CO2 is crucial as it can form carbonic acid, which would consume the titrant and lead to an inaccurate endpoint, especially when titrating a base.

Visualization of the pKa Determination Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD): A Gatekeeper for Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's ability to cross biological membranes.[9] LogP refers to the partitioning of the neutral species between an organic and an aqueous phase (typically octanol and water), while LogD accounts for the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound like N4-methyl-pyridine-2,4-diamine, LogD is the more physiologically relevant parameter.

Experimental Determination of LogD: The Shake-Flask Method

The shake-flask method, while traditional, remains the gold standard for LogP and LogD determination due to its direct measurement of partitioning.[10]

Principle: This method involves dissolving the compound in a biphasic system of n-octanol and a buffered aqueous solution (e.g., PBS at pH 7.4). After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.[9][10]

Step-by-Step Protocol:

-

Phase Pre-saturation: Pre-saturate n-octanol with the aqueous buffer (and vice-versa) to ensure thermodynamic equilibrium during the experiment.

-

Sample Preparation: Prepare a stock solution of N4-methyl-pyridine-2,4-diamine in a suitable solvent (e.g., DMSO).

-

Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer (e.g., PBS at pH 7.4).

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for complete partitioning of the compound between the two phases.[9]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Concentration Measurement: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as HPLC-UV.[10]

-

Calculation: Calculate LogD as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Causality Behind Experimental Choices:

-

Pre-saturation of Phases: This step is critical to prevent volume changes in the phases during the experiment due to the mutual solubility of octanol and water, which would lead to inaccurate concentration measurements.

-

HPLC-UV Analysis: This technique is often preferred for its sensitivity and ability to separate the analyte from potential impurities, ensuring an accurate quantification.[11]

Visualization of pH-Dependent Ionization and its Impact on LogD:

Caption: Relationship between pH, ionization state, and LogD.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and, consequently, its absorption and oral bioavailability.[12] For orally administered drugs, poor aqueous solubility is a major hurdle that can lead to low and variable bioavailability.

Experimental Determination of Aqueous Solubility: The Equilibrium Shake-Flask Method

The equilibrium shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[13]

Principle: An excess amount of the solid compound is added to a specific aqueous buffer. The mixture is agitated until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.[13][14]

Step-by-Step Protocol:

-

Buffer Preparation: Prepare aqueous buffers at various physiologically relevant pH values (e.g., pH 2.0, 4.5, and 7.4).

-

Sample Addition: Add an excess of solid N4-methyl-pyridine-2,4-diamine to each buffer solution in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[13]

-

Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Concentration Measurement: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

-

Solid-State Analysis: It is good practice to analyze the solid material after the experiment (e.g., by XRPD) to check for any polymorphic or solvate form changes.

Causality Behind Experimental Choices:

-

Use of Excess Solid: This ensures that the solution becomes saturated and that the measured concentration represents the true equilibrium solubility.

-

Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for obtaining reproducible results.

Implications for Drug Development: Connecting Physicochemical Properties to ADME Profile

The physicochemical properties of N4-methyl-pyridine-2,4-diamine provide valuable insights into its potential behavior as a drug candidate:

-

Absorption: The anticipated pKa values suggest that the compound will be ionized in the acidic environment of the stomach and partially ionized in the small intestine. Its moderate predicted LogP and solubility suggest that it may have reasonable oral absorption.[1]

-

Distribution: A balanced LogP value is often desirable for achieving good distribution to target tissues without excessive accumulation in fatty tissues, which can lead to toxicity.

-

Metabolism: The pyridine ring can influence metabolic stability.[3] The N-methyl group may be susceptible to N-dealkylation by cytochrome P450 enzymes.

-

Excretion: The aqueous solubility and potential for ionization will facilitate renal clearance of the parent compound and its metabolites.

Conclusion: A Foundation for Rational Drug Design

This technical guide has provided a comprehensive overview of the key physicochemical properties of N4-methyl-pyridine-2,4-diamine, along with detailed experimental protocols for their determination. A thorough understanding and early experimental validation of these properties are essential for guiding lead optimization efforts and increasing the probability of success in the drug development process. The provided workflows and insights serve as a practical resource for scientists working to advance pyridine-based compounds from discovery to clinical candidates.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Babić, S., Horvat, A. J. M., Pavlović, D. M., & Kaštelan-Macan, M. (2007). Development of Methods for the Determination of pKa Values. Molecules, 12(5), 1147-1168.

- Ferreira, O., & Pinho, S. P. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Wilson, H. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.

- Avdeef, A. (2012). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ADMET & DMPK, 1(1), 1-22.

- Pardeshi, A. A., et al. (2018). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Journal of Pharmaceutical and Biopharmaceutical Research, 1(1), 1-6.

- World Health Organization. (2018).

- Popov, K., Rönkkömäki, H., & Lajunen, L. H. J. (2006). Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report). Pure and Applied Chemistry, 78(3), 663-675.

- Defense Technical Information Center. (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

- University of Louisiana Monroe. (n.d.).

- Auctores Online. (2025, March 5).